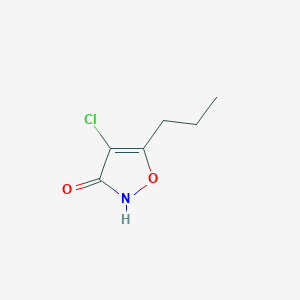
4-Chloro-5-propyl-1,2-oxazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-propyl-1,2-oxazol-3-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propyl-1,2-oxazol-3-one can be achieved through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step with good yields .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of high-throughput synthesis techniques and optimized reaction conditions to ensure scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to achieve consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-propyl-1,2-oxazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-propyl-1,2-oxazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-propyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-5-propyl-1,2-oxazol-3-one can be compared with other similar compounds, such as:
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
Propiedades
Número CAS |
31561-96-3 |
|---|---|
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
4-chloro-5-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2/c1-2-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
Clave InChI |
KKHYIIMLOAUNIB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


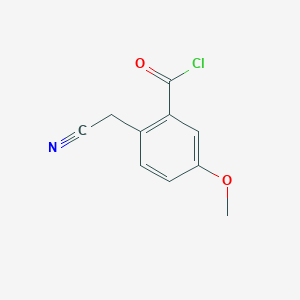
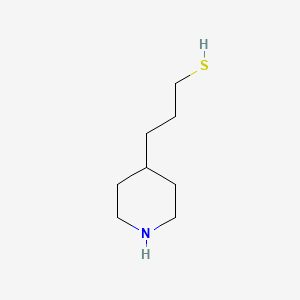
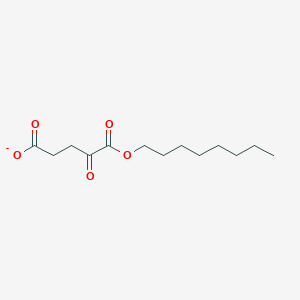
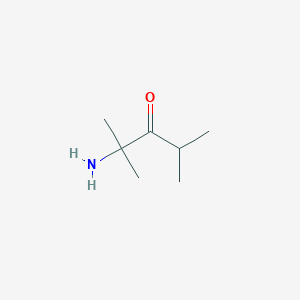

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)


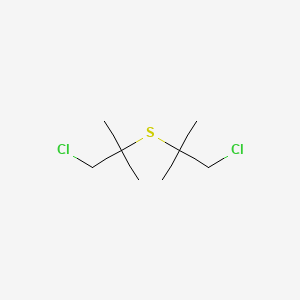
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

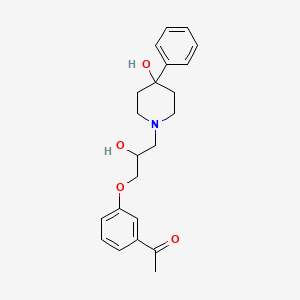
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
